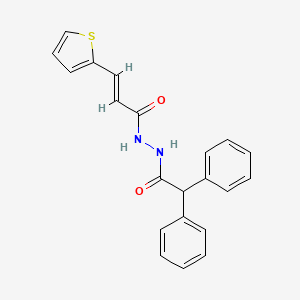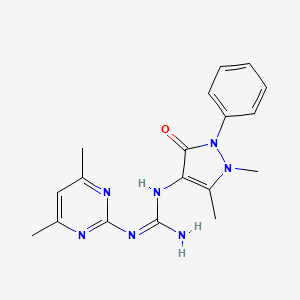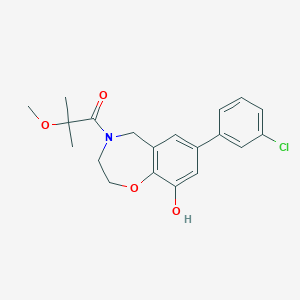![molecular formula C17H20FNO3 B5375978 3-{[(4-fluorobenzyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5375978.png)
3-{[(4-fluorobenzyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(4-fluorobenzyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as 'Boc-FL-OH' and is a derivative of a bicyclic octane structure. In
Mecanismo De Acción
The mechanism of action of Boc-FL-OH is not fully understood. However, studies have shown that Boc-FL-OH inhibits the activity of enzymes such as histone deacetylases (HDACs) and proteasomes. This inhibition leads to the accumulation of toxic proteins and ultimately induces apoptosis in cancer cells. Boc-FL-OH has also been shown to activate the unfolded protein response (UPR), which is a cellular stress response that can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects
Boc-FL-OH has been shown to have a range of biochemical and physiological effects. In cancer cells, Boc-FL-OH induces apoptosis and inhibits cell proliferation. Boc-FL-OH has also been shown to induce autophagy, which is a cellular process that can lead to the degradation of toxic proteins. In addition, Boc-FL-OH has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Boc-FL-OH has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with a high yield and purity. Boc-FL-OH is also stable and can be stored for long periods without degradation. However, one limitation of Boc-FL-OH is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on Boc-FL-OH. One area of research is the development of more potent derivatives of Boc-FL-OH for use in cancer therapy. Another area of research is the study of Boc-FL-OH in combination with other anticancer agents to enhance its efficacy. Additionally, further research is needed to fully understand the mechanism of action of Boc-FL-OH and its potential applications in the treatment of neurodegenerative diseases and infections.
Métodos De Síntesis
The synthesis of Boc-FL-OH involves the reaction of 4-fluorobenzylamine with bicyclo[2.2.2]oct-7-ene-2,3-dicarboxylic anhydride in the presence of triethylamine. The resulting product is then treated with Boc2O to obtain the final compound, Boc-FL-OH. This synthesis method has been optimized to achieve a high yield of Boc-FL-OH with minimal impurities.
Aplicaciones Científicas De Investigación
Boc-FL-OH has been extensively studied for its potential therapeutic applications. One of the most promising applications of Boc-FL-OH is in the treatment of cancer. Studies have shown that Boc-FL-OH inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Boc-FL-OH has also shown potential in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, Boc-FL-OH has been studied for its antimicrobial properties and has shown efficacy against a range of bacterial and fungal infections.
Propiedades
IUPAC Name |
3-[(4-fluorophenyl)methylcarbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO3/c18-13-7-1-10(2-8-13)9-19-16(20)14-11-3-5-12(6-4-11)15(14)17(21)22/h1-2,7-8,11-12,14-15H,3-6,9H2,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLISHSLKREADS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C(C2C(=O)O)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,9-dimethyl-4-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5375899.png)
![N-(2-hydroxyethyl)-N-isopropyl-2-{3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}acetamide](/img/structure/B5375906.png)

![1-(4-fluorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one](/img/structure/B5375915.png)
![4,4-dimethyl-3-phenyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B5375921.png)
![1-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5375931.png)
![2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5375946.png)
![1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]azepane](/img/structure/B5375963.png)

![N~1~-{[2-(3-hydroxypiperidin-1-yl)pyridin-3-yl]methyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5375972.png)
![2-(3-chlorophenyl)-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5375973.png)
![4-{[3-(ethoxycarbonyl)-4-(2-naphthyl)-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5375986.png)

![N,1,6-trimethyl-N-[(1-methyl-2-piperidinyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5375996.png)